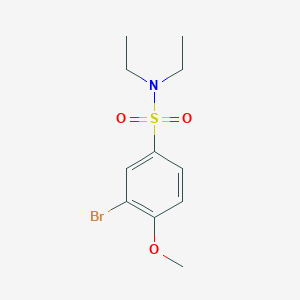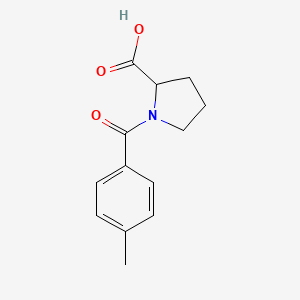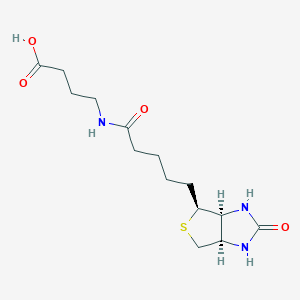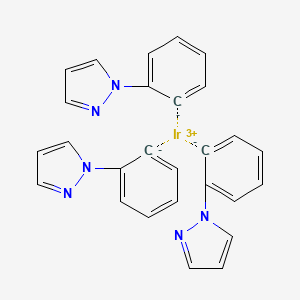
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium
説明
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, also known as Ir(ppz)3, is an iridium-based organic compound . It features a small lowest-unoccupied molecular orbital (LUMO) of around 1.6 eV . It has been normally used as an electron-blocking layer (EBL) in organic light-emitting diodes and other organic electronic devices (e.g., organic photovoltaics) .
Molecular Structure Analysis
The molecular structure of this compound is complex. It involves a series of 12 novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes . The crystalline structures presented different molecular conformations .Physical and Chemical Properties Analysis
This compound has a molecular weight of 621.72 . It features a small lowest-unoccupied molecular orbital (LUMO) of around 1.6 eV .科学的研究の応用
Highly Efficient OLEDs
Iridium(III) complexes based on (1H-pyrazol-5-yl)pyridine derivatives show significant potential in the development of green electroluminescence for OLED applications. These complexes exhibit high phosphorescence quantum efficiency, leading to OLEDs with high current efficiency and low efficiency roll-off. The modification of the pyridine ligand and the introduction of pyrazole derivatives as ancillary ligands result in green light-emitting devices with impressive performance metrics, including high luminance and external quantum efficiency (Su, Lu, & Zheng, 2018).
Enhanced Stability in Electrochemical Cells
Cationic iridium complexes featuring pyrazole-based ligands exhibit enhanced stability in blue-green light-emitting electrochemical cells (LECs). The introduction of protective phenyl rings within the molecule significantly improves the stability of LECs, showcasing the potential of these complexes in developing durable electrochemical light-emitting devices (He et al., 2011).
Catalysis Applications
Rhodium(I) and Iridium(I) complexes with mixed pyrazolyl–1,2,3-triazolyl ligands have been synthesized and show promise as catalysts for hydroamination. These complexes demonstrate the utility of iridium in catalytic applications, particularly in the formation of six-membered metallacycles, which are beneficial for various catalytic processes (Hua et al., 2012).
作用機序
Target of Action
Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, also known as Ir(ppz)3, primarily targets the lowest-unoccupied molecular orbital (LUMO) . The LUMO is a key component in molecular electronic structures and plays a significant role in determining a molecule’s reactivity and interaction with other molecules.
Mode of Action
Ir(ppz)3 interacts with its target, the LUMO, by featuring a small LUMO of around 1.6 eV . This interaction allows it to function as an electron-blocking layer (EBL) . As an EBL, it prevents the movement of electrons, thereby influencing the behavior of electronic devices.
Pharmacokinetics
Its use in electronic devices suggests that it has properties that allow it to remain stable and functional in these environments .
Result of Action
The primary result of Ir(ppz)3’s action is its ability to function as an EBL in organic light-emitting diodes and other organic electronic devices . By blocking electron movement, it can influence the performance of these devices, potentially enhancing their efficiency and lifespan.
Safety and Hazards
特性
IUPAC Name |
iridium(3+);1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7N2.Ir/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRAHGRSMFAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21IrN6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466399 | |
| Record name | Tris(2-(1H-pyrazol-1-yl)phenyl)iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359014-72-5 | |
| Record name | Tris(2-(1H-pyrazol-1-yl)phenyl)iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



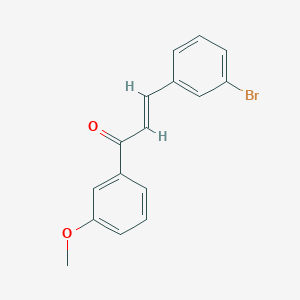

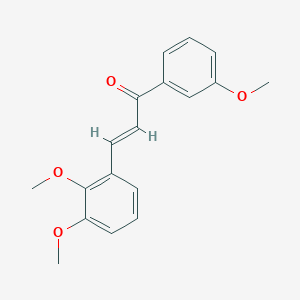
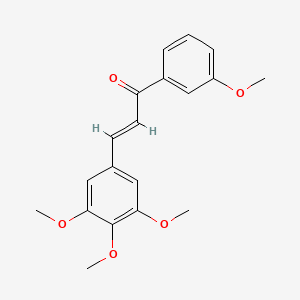
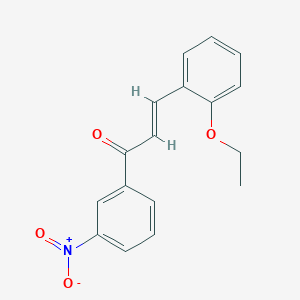
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)

